molecular formula C17H21F2NO2 B13457284 Ethyl 3-benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate

Ethyl 3-benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate

Cat. No.: B13457284
M. Wt: 309.35 g/mol
InChI Key: BBXJHRALYONNKV-UHFFFAOYSA-N
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Description

Ethyl 3-benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate is a complex organic compound featuring a bicyclic structure. This compound is part of the 8-azabicyclo[3.2.1]octane family, which is known for its interesting biological activities and applications in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate typically involves enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . This process often employs a rhodium (II) complex/chiral Lewis acid binary system to achieve high diastereo- and enantioselectivities .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of enantioselective synthesis and the use of catalytic systems are likely to be scaled up for industrial applications, ensuring the production of optically pure compounds.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Ethyl 3-benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact molecular targets and pathways depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Ethyl 3-benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its difluoro substitution, which can significantly alter its chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C17H21F2NO2

Molecular Weight

309.35 g/mol

IUPAC Name

ethyl 3-benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate

InChI

InChI=1S/C17H21F2NO2/c1-2-22-15(21)16-9-8-14(17(16,18)19)11-20(12-16)10-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3

InChI Key

BBXJHRALYONNKV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CCC(C1(F)F)CN(C2)CC3=CC=CC=C3

Origin of Product

United States

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